molecular formula C12H10F2N2O2 B8164546 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid

4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid

Cat. No.: B8164546
M. Wt: 252.22 g/mol
InChI Key: KNOIVDBUHSMVAS-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid (CAS: 2751982-82-6) is a fluorinated benzoic acid derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position. Its molecular formula is C₁₂H₁₀F₂N₂O₂, with a molecular weight of 252.22 g/mol . The compound’s structure combines a benzoic acid backbone with fluorine atoms at the 2- and 6-positions and a 1-ethylpyrazole moiety at the 4-position. This arrangement confers unique electronic, steric, and solubility properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-16-6-8(5-15-16)7-3-9(13)11(12(17)18)10(14)4-7/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOIVDBUHSMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl Pyrazole Derivatives

A closely related compound is 2,6-Difluoro-4-(1-methylpyrazol-4-yl)benzoic acid (CAS: 2132349-57-4, C₁₁H₈F₂N₂O₂, MW: 238.20 g/mol) . Key differences include:

  • Substituent Size : The ethyl group in the target compound introduces greater steric bulk compared to the methyl group in the analog. This may influence binding affinity in biological systems or crystallization behavior.
  • Synthetic Accessibility : Methyl derivatives are often easier to synthesize due to simpler alkylation steps, whereas ethylation may require optimized reaction conditions.

Fluorination Patterns in Benzoic Acid Derivatives

Fluorinated benzoic acids such as 2,6-difluorobenzoic acid (2,6 DFBA) and 2,4,5-trifluorobenzoic acid (2,4,5 TFBA) (mentioned in transport studies ) lack the pyrazole moiety but share fluorine substitution patterns. Comparisons include:

  • Acidity: Fluorine at the 2- and 6-positions increases the benzoic acid’s acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs. The pyrazole ring’s electron-withdrawing effects may further lower pKa.
  • Applications : While 2,6 DFBA is used as a tracer in hydrogeological studies due to its stability , the pyrazole-containing target compound is more likely to be explored in drug discovery (e.g., kinase inhibition).

Data Tables: Structural and Functional Comparisons

Table 1. Key Properties of 4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-difluorobenzoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-(1-Ethyl-1H-pyrazol-4-yl)-2,6-DFBA C₁₂H₁₀F₂N₂O₂ 252.22 Ethyl, 2,6-F, pyrazole Drug discovery, agrochemicals
2,6-Difluoro-4-(1-methylpyrazol-4-yl)BA C₁₁H₈F₂N₂O₂ 238.20 Methyl, 2,6-F, pyrazole Intermediate synthesis
2,6-Difluorobenzoic acid (2,6 DFBA) C₇H₄F₂O₂ 174.10 2,6-F Environmental tracers
2,4,5-Trifluorobenzoic acid (2,4,5 TFBA) C₇H₃F₃O₂ 192.10 2,4,5-F Hydrogeological studies

Table 2. Comparative Physicochemical Data

Property 4-(1-Ethyl)-2,6-DFBA 2,6-Difluoro-4-(1-methyl)BA 2,6 DFBA
logP (calc.) 2.8 2.3 1.5
pKa (estimated) ~1.7 ~1.9 ~2.0
Water Solubility (mg/mL) 0.15 0.25 1.2

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